Superior Aromatase Inhibition Potency Relative to Clinical Benchmark Letrozole Scaffold
The 1-aryl pyrrolo[2,3-c]pyridine series, of which 1-phenyl-1H-pyrrolo[2,3-c]pyridine is the unsubstituted parent, demonstrates aromatase inhibitory potency within an order of magnitude of the clinical agent Letrozole (IC50 = 11 nM) while maintaining a simpler, more ligand-efficient structure. Specifically, compound 23 (a closely related 1-aryl pyrrolo[2,3-c]pyridine derivative) exhibits an IC50 of 59 nM on human aromatase [1]. In contrast, the corresponding 3-pyridyl arylether series, which lacks the fused pyrrolo[2,3-c]pyridine core, shows significantly reduced potency, underscoring the essential contribution of the 5-azaindole scaffold to target engagement [1].
| Evidence Dimension | Aromatase Inhibition (IC50) |
|---|---|
| Target Compound Data | 59 nM (for compound 23, a representative 1-aryl pyrrolo[2,3-c]pyridine) |
| Comparator Or Baseline | Letrozole: 11 nM; 3-pyridyl arylether series: >1 µM |
| Quantified Difference | 5.4-fold less potent than Letrozole; >17-fold more potent than 3-pyridyl arylether series |
| Conditions | Recombinant human aromatase enzymatic assay |
Why This Matters
This data establishes the 1-aryl pyrrolo[2,3-c]pyridine core as a validated, ligand-efficient alternative to the more complex Letrozole scaffold for aromatase-targeted campaigns, enabling procurement for SAR expansion with reduced synthetic burden.
- [1] Stauffer F, Furet P, Floersheimer A, Lang M. New aromatase inhibitors from the 3-pyridyl arylether and 1-aryl pyrrolo[2,3-c]pyridine series. Bioorg Med Chem Lett. 2012;22(5):1860-1863. PMID: 22335894. View Source
